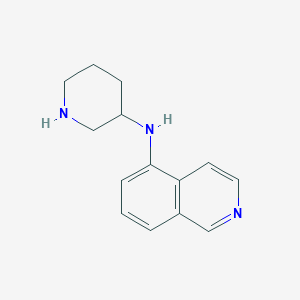

N-(Piperidin-3-yl)isoquinolin-5-amine

Description

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-piperidin-3-ylisoquinolin-5-amine |

InChI |

InChI=1S/C14H17N3/c1-3-11-9-16-8-6-13(11)14(5-1)17-12-4-2-7-15-10-12/h1,3,5-6,8-9,12,15,17H,2,4,7,10H2 |

InChI Key |

ALCJHEHAIODSCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Structure: Substituted at the 3-position of isoquinoline with a pyrazole and nitro-chloropyridine group.

- Synthesis : Involves Buchwald–Hartwig coupling and regioselective nucleophilic aromatic substitution, yielding a carmine-colored powder (69% yield) .

- Characterization: Confirmed via X-ray crystallography (monoclinic space group P21/n) and NMR .

N-(2-Phenylpropan-2-yl)isoquinolin-5-amine

N-[1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

- Structure : Pyrrolidine ring substituted with a nitrobenzyl group.

- Properties : LogP = 4.36, indicating high lipophilicity .

- Key Difference : Piperidine’s larger ring size (vs. pyrrolidine) may improve metabolic stability and reduce off-target interactions .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|

| N-(Piperidin-3-yl)isoquinolin-5-amine | ~239.3* | ~2.5* | ~40* | Piperidine (6-membered ring) |

| N-(6-Chloro-3-nitropyridin-2-yl)-... | 380.79 | N/A | 73.98 | Chloronitropyridine, pyrazole |

| N-(2-Phenylpropan-2-yl)... | ~279.3 | ~3.0 | 38.3 | Bulky alkyl group |

| N-[1-[(3-Nitrophenyl)methyl]... | 348.40 | 4.36 | 73.98 | Nitrophenyl-pyrrolidine |

*Estimated values based on structural analogs.

Kinase Inhibition

- N-(6-Chloro-3-nitropyridin-2-yl)-... : Shows inhibitory activity against MPS1, MAPKAPK2, and p70S6Kβ kinases, attributed to the nitro-pyridine group’s electron-withdrawing effects .

- Target Compound : Piperidine’s flexibility could optimize binding to kinase ATP pockets, though activity depends on specific substituents.

Q & A

Basic: What synthetic strategies are employed to prepare N-(Piperidin-3-yl)isoquinolin-5-amine derivatives?

Answer:

Derivatives are typically synthesized via coupling reactions between functionalized piperidine and isoquinoline precursors. For example:

- Step 1: React 1-(2-(trifluoromethoxy)phenyl)piperazine with a pentanamide-linked quinoline intermediate under reflux conditions.

- Step 2: Purify via normal-phase chromatography (gradient: 100% dichloromethane to 100% ethyl acetate) followed by amine-phase chromatography (gradient: hexane to ethyl acetate) to isolate the target compound .

- Yield Optimization: Adjust stoichiometry and reaction time to mitigate side products, achieving yields up to 41% for analogous compounds .

Basic: How is structural characterization performed for these compounds?

Answer:

Key techniques include:

- ¹H NMR Spectroscopy: Assign peaks to confirm regiochemistry (e.g., δ 9.35 ppm for NH in piperidine; δ 8.83 ppm for quinoline protons) .

- High-Performance Liquid Chromatography (HPLC): Ensure purity (>95% for research-grade compounds) using C18 columns and UV detection .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF.

Advanced: How do researchers evaluate dopamine D3 vs. D2 receptor selectivity for this compound analogs?

Answer:

- In Vitro Binding Assays:

- Use radioligand displacement (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3).

- Calculate IC₅₀ values; selectivity ratios (D3/D2) >100-fold indicate high specificity .

- Functional Assays:

- Measure cAMP inhibition or β-arrestin recruitment in transfected HEK293 cells to assess agonist/antagonist profiles .

Advanced: What methodologies confirm TRPV1 receptor antagonism in related isoquinoline derivatives?

Answer:

- Calcium Flux Assays:

- Electrophysiology:

- Competitive Binding Studies:

Advanced: How is this compound utilized in neuroimaging studies?

Answer:

- PET Tracer Development:

- Fluorinated analogs (e.g., ⁶-[¹⁸F]-MK-6240) bind neurofibrillary tangles (NFTs) with high specificity.

- Key Parameters:

- LogD = 2.1 (optimal blood-brain barrier penetration).

-

Advanced: How should researchers address discrepancies in receptor affinity data between assays?

Answer:

- Cross-Validation:

- Buffer Optimization:

- Receptor Sourcing:

Advanced: What structural modifications improve pharmacokinetic properties of these compounds?

Answer:

- Fluorination:

- Piperidine Substitution:

- PEGylation:

Basic: What analytical challenges arise during purity assessment, and how are they resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.